trans-4-Fluorotetrahydrofuran-3-ol
Overview
Description
Trans-4-Fluorotetrahydrofuran-3-ol is a chemical compound with the CAS Number: 1793113-98-0 and a molecular weight of 106.1 . It is a yellow oil at room temperature .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 14 bonds; 7 non-H bonds, 1 five-membered ring, 1 hydroxyl group, 1 secondary alcohol, 1 ether (aliphatic), and 1 Oxolane .Physical and Chemical Properties Analysis
This compound is a yellow oil at room temperature . It has a molecular weight of 106.1 .Scientific Research Applications
Stereoselective Synthesis
- Alcohols Synthesis : Hoffmann and Hense (2006) explored the synthesis of derivatives like trans-3-vinyltetrahydropyran-4-ol through intramolecular allylboration reactions, highlighting the potential of compounds like trans-4-Fluorotetrahydrofuran-3-ol in stereoselective synthesis (Hoffmann & Hense, 2006).
Biosynthesis and Ecological Roles
- Defense Compounds in Plants : Hammerbacher et al. (2014) investigated flavan-3-ols in Norway spruce, showing the role of similar compounds in plant defense against pathogens (Hammerbacher et al., 2014).
Catalytic Applications
- Asymmetric Transfer Hydrogenation : Betancourt, Phansavath, and Ratovelomanana-Vidal (2021) demonstrated the use of ruthenium-catalyzed asymmetric transfer hydrogenation for synthesizing cis-3-fluoro-chroman-4-ol derivatives, indicative of the catalytic utility of related structures (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021).
Chemical Reactions and Mechanisms
- Acyclic Epoxide Systems : Coxon, Hartshorn, and Swallow (1973) explored the acid-catalysed rearrangements of epoxides, providing insights into the chemical behavior of similar compounds (Coxon, Hartshorn, & Swallow, 1973).
Molecular Recognition
- Hydroxylation and Fluorination of Proline : Testa et al. (2018) studied the impact of hydroxylation and fluorination on proline, revealing the implications for molecular recognition, potentially relevant to similar fluorinated compounds (Testa et al., 2018).
Synthesis and Conformational Studies
- Synthesis of Catechin Congeners : Devi, Gogoi, Bora, and Das (2016) synthesized diverse catechin congeners, showing the potential for creating variants of compounds like this compound (Devi, Gogoi, Bora, & Das, 2016).
Other Relevant Studies
- Potassium's Influence on Brain Respiration : Elliott and Bilodeau (1962) explored the influence of potassium on brain slice respiration, hinting at potential biochemical applications of related compounds (Elliott & Bilodeau, 1962).
- Transition Metal Fluorocarbon Complexes : Park, Pontier-Johnson, and Roundhill (1990) studied fluoro substituents in transition metal fluorocarbon complexes, which can provide insights into the behavior of fluoroalkyls and fluoroaryls like this compound (Park, Pontier-Johnson, & Roundhill, 1990).
Safety and Hazards
Properties
IUPAC Name |
(3R,4R)-4-fluorooxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHWCYKASVEQT-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1793113-98-0 | |
Record name | rac-(3R,4R)-4-fluorooxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.